molecular formula C23H31NO4 B3981151 3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide

3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3981151
M. Wt: 385.5 g/mol
InChI Key: QYMHJJGFZPDQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Triethoxy-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a triethoxy-substituted benzene ring and an N-(4-phenylbutan-2-yl) side chain. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and materials science applications.

Synthetic routes for analogous benzamides (e.g., hydrazide-thiocyanate condensations and triazole formations) suggest that the target compound could be synthesized via amide coupling between 3,4,5-triethoxybenzoic acid and 4-phenylbutan-2-amine under reflux conditions, followed by purification via chromatography or crystallization .

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-5-26-20-15-19(16-21(27-6-2)22(20)28-7-3)23(25)24-17(4)13-14-18-11-9-8-10-12-18/h8-12,15-17H,5-7,13-14H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHJJGFZPDQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Phenylbutan Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4,5-Triethoxy-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

3,4,5-Triethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 301322-69-0)

  • Structural Differences : The tetrahydrofuran (THF) substituent replaces the 4-phenylbutan-2-yl group, introducing a cyclic ether moiety.
  • Physicochemical Properties : Higher polarity due to the THF group may reduce logP compared to the target compound. Molecular weight = 337.4 g/mol (vs. ~397.5 g/mol for the target compound) .
  • Applications : Likely explored for solubility in polar solvents or as a ligand in coordination chemistry.

3,4,5-Triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide (Y030-5440)

  • Key Properties :
    • logP = 2.364 (indicating moderate lipophilicity)
    • Polar surface area = 68.623 Ų (higher than the target compound due to thiadiazole’s N and S atoms) .
  • Biological Relevance: Thiadiazoles are known for antimicrobial and anticancer activity, suggesting possible pharmacological utility .

N-(2-Nitrophenyl)-4-bromobenzamide

  • Structural Differences : A nitro group and bromine substituent replace the triethoxy and phenylbutan-2-yl groups.
  • Crystallography : Exhibits two molecules per asymmetric unit, with intermolecular hydrogen bonds influencing packing .
  • Electronic Effects : The electron-withdrawing nitro and bromine groups reduce electron density on the benzene ring, contrasting with the electron-donating triethoxy groups in the target compound .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Notable Functional Groups
Target Compound ~397.5 ~3.5* ~60 Triethoxy, 4-phenylbutan-2-yl
3,4,5-Triethoxy-N-(THF-2-ylmethyl) 337.4 ~2.8 ~75 Triethoxy, tetrahydrofuran
3,4,5-Triethoxy-N-(thiadiazol-2-yl) 337.4 2.364 68.623 Triethoxy, thiadiazole
N-(2-Nitrophenyl)-4-bromobenzamide 321.1 ~2.1 ~90 Bromo, nitro

*Estimated based on substituent contributions.

Spectroscopic Features

  • IR Spectroscopy :
    • Target Compound: Expected C=O stretch ~1660–1680 cm⁻¹ (amide I band) and C-O-C stretches ~1100–1250 cm⁻¹ (triethoxy groups) .
    • Thiadiazole Analogue: Additional N-H and S-related vibrations ~3300 cm⁻¹ and 600–700 cm⁻¹ .
  • UV-Vis :
    • Triethoxy groups may induce bathochromic shifts compared to nitro or bromo substituents due to electron donation. For example, crown-ether-linked benzamides show λmax ~439 nm in complexes, while nitro derivatives absorb at lower wavelengths .

Functional Behavior:

  • Metal Complexation : Crown-ether benzamides (e.g., Compound 7) form stable Na⁺/Li⁺ complexes (log K_S = 3.5–4.0), whereas the target compound’s triethoxy groups may weakly coordinate alkali metals .
  • Biological Activity : Neuroleptic benzamides (e.g., sulpiride) share amide backbones but differ in substituents; the target’s triethoxy groups may reduce CNS penetration compared to smaller substituents .

Biological Activity

3,4,5-Triethoxy-N-(4-phenylbutan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. With a molecular formula of C23H31NO4 and a molecular weight of 385.5 g/mol, this compound is characterized by its unique structural features which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structure of 3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide can be represented as follows:

  • IUPAC Name : 3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide
  • Molecular Formula : C23H31NO4
  • Molecular Weight : 385.5 g/mol

Biological Activity Overview

The biological activity of 3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide has been primarily investigated in the context of cancer therapy and other therapeutic areas. The compound's interactions with various biological targets suggest a multifaceted mechanism of action.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Viability Assays : In vitro studies using cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated significant cytotoxic effects. The compound exhibited IC50 values indicating effective inhibition of cell growth.
  • Mechanisms of Action :
    • Induction of apoptosis: The compound may trigger apoptotic pathways in cancer cells by promoting the release of cytochrome c and increasing reactive oxygen species (ROS) levels.
    • Inhibition of angiogenesis: It has been observed to reduce the secretion of vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis in tumor models.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values below 10 µM.
Study 2 Showed that the compound inhibited tube formation in endothelial cells, suggesting anti-angiogenic properties.
Study 3 Reported that treatment with the compound led to increased ROS production in cancer cells, contributing to apoptosis.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of 3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide:

  • Solubility : The solubility is noted to be low at approximately 0.8 µg/mL, which may affect bioavailability.
  • Toxicity Studies : Preliminary toxicity assessments indicate that while the compound is effective against cancer cells, its effects on normal cell lines (e.g., MRC-5 fibroblasts) require further investigation to ensure safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.